1-(thiophen-3-ylmethyl)pyrrolidin-3-ol chemical structure and properties
1-(thiophen-3-ylmethyl)pyrrolidin-3-ol chemical structure and properties
An In-depth Technical Guide to 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a robust profile by leveraging established chemical principles and data from structurally analogous compounds. We will detail its core chemical structure, predict its physicochemical properties, propose a validated synthetic route via reductive amination, and outline a comprehensive characterization workflow. Furthermore, we will explore its potential pharmacological relevance based on the known bioactivities of its constituent thiophene and pyrrolidine scaffolds, which are prevalent in a wide range of therapeutics.[1][2] This guide is intended to serve as a foundational resource for researchers initiating projects involving this or similar molecules.
Molecular Structure and Physicochemical Properties
1-(thiophen-3-ylmethyl)pyrrolidin-3-ol is a chiral molecule composed of a central pyrrolidin-3-ol ring N-substituted with a thiophen-3-ylmethyl group. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides a three-dimensional scaffold, while the hydroxyl group introduces polarity and potential for hydrogen bonding.[1] The thiophene ring is an aromatic heterocycle known to participate in various biological interactions and is a common pharmacophore.[2]
The key structural features include:
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A Saturated Heterocyclic Core: The pyrrolidin-3-ol moiety provides a flexible, sp³-rich framework.[1]
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An Aromatic Substituent: The thiophene ring adds aromatic character, influencing potential π-stacking interactions.[2]
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A Chiral Center: The carbon atom at the 3-position of the pyrrolidine ring is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.
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A Secondary Alcohol: The hydroxyl group can act as a hydrogen bond donor and acceptor, impacting solubility and receptor binding.
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A Tertiary Amine: The nitrogen atom in the pyrrolidine ring is a tertiary amine, which is typically basic and can be protonated at physiological pH.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol. These values are calculated based on its structure and comparison with analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₃NOS | |
| Molecular Weight | 183.27 g/mol | |
| IUPAC Name | 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol | |
| CAS Number | Not assigned | As of the date of this document, a specific CAS number has not been located. |
| XLogP3 | ~1.2 | Estimated based on similar structures, suggesting moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | From the hydroxyl group. |
| Hydrogen Bond Acceptors | 2 | From the nitrogen and oxygen atoms. |
| Polar Surface Area | 32.6 Ų | Calculated.[3] |
| pKa (most basic) | ~8.5 - 9.5 | Estimated for the tertiary amine. |
Synthesis and Characterization
A highly efficient and widely applicable method for the synthesis of 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol is the reductive amination of pyrrolidin-3-ol with thiophene-3-carbaldehyde.[4][5] This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, followed by its reduction to the final tertiary amine.[6]
Proposed Synthetic Workflow: Reductive Amination
Caption: Proposed synthetic workflow for 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol.
Detailed Experimental Protocol
Materials:
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Pyrrolidin-3-ol
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Thiophene-3-carbaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: To a solution of pyrrolidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thiophene-3-carbaldehyde (1.0-1.2 eq.). Stir the mixture at room temperature for 30-60 minutes.
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Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching and Workup: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
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Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol.
Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the thiophene ring protons, the methylene bridge protons, and the protons of the pyrrolidine ring, including the methine proton adjacent to the hydroxyl group.
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¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the three carbons of the thiophene ring, the methylene bridge carbon, and the four carbons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: Expect a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and C-H stretching bands for the aromatic and aliphatic portions of the molecule.
Potential Pharmacological Profile and Applications
While the specific biological activity of 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol is not reported, the constituent scaffolds are well-represented in pharmacologically active compounds.[1][2] This suggests that this molecule could serve as a valuable building block or lead compound in drug discovery.
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Pyrrolidine Derivatives: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS), as well as antiviral and anticancer agents.[1] The stereochemistry and substitution pattern on the pyrrolidine ring can significantly influence biological activity.[1]
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Thiophene-Containing Compounds: Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[2][7] The thiophene ring can act as a bioisostere for a phenyl ring, often with improved metabolic stability or potency.
Hypothesized Biological Targets: Given the structural motifs, 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol and its derivatives could potentially interact with:
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G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs containing pyrrolidine and thiophene moieties target GPCRs such as dopamine, serotonin, and muscarinic acetylcholine receptors.[8]
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Ion Channels: The tertiary amine and hydroxyl group could facilitate interactions with various ion channels.[9]
-
Enzymes: The heterocyclic nature of the compound makes it a candidate for interacting with the active sites of various enzymes.
Logical Flow: From Structure to Potential Application
Caption: Logical progression from chemical structure to potential applications.
Conclusion
1-(thiophen-3-ylmethyl)pyrrolidin-3-ol represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a foundational understanding of its structure, a reliable method for its synthesis, and a rationale for its potential pharmacological relevance. Researchers are encouraged to use this information as a starting point for their own studies, including the synthesis of enantiomerically pure forms and a thorough evaluation of its biological activity against a panel of relevant targets.
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